N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide
Overview
Description
N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C21H21NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a benzyl group, a dimethylphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-benzyl-N-(2,4-dimethylphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The benzyl and dimethylphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2,4-dinitrobenzenesulfonamide
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-3-(N-(o-tolyl)sulfamoyl)benzamide
Uniqueness
N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and dimethylphenyl groups enhances its lipophilicity, improving its ability to penetrate biological membranes. This property, combined with its sulfonamide moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-N-(2,4-dimethylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-17-13-14-21(18(2)15-17)22(16-19-9-5-3-6-10-19)25(23,24)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUGCBOQYEBLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.